molecular formula C14H10O3S B2534076 (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(thiophen-2-yl)prop-2-en-1-one CAS No. 175654-37-2

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2534076
CAS No.: 175654-37-2
M. Wt: 258.29
InChI Key: KHQKCSLSMCULSA-HWKANZROSA-N
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Description

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(thiophen-2-yl)prop-2-en-1-one is an organic compound that features a benzodioxole and a thiophene ring connected by a propenone linker. Compounds with such structures are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(thiophen-2-yl)prop-2-en-1-one typically involves the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with thiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are often employed.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may be explored for their potential antimicrobial, antifungal, or anticancer activities.

Medicine

Medicinal chemistry research may investigate the compound for its potential therapeutic properties, including its ability to interact with specific biological targets.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(thiophen-2-yl)prop-2-en-1-one would depend on its specific application. For example, in a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-phenylprop-2-en-1-one: Similar structure but with a phenyl ring instead of a thiophene ring.

    (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(furan-2-yl)prop-2-en-1-one: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(thiophen-2-yl)prop-2-en-1-one may impart unique electronic properties and reactivity compared to its analogs with phenyl or furan rings

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3S/c15-11(14-2-1-7-18-14)5-3-10-4-6-12-13(8-10)17-9-16-12/h1-8H,9H2/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQKCSLSMCULSA-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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